molecular formula C24H29NO7 B3040455 Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside CAS No. 204511-04-6

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Cat. No. B3040455
CAS RN: 204511-04-6
M. Wt: 443.5 g/mol
InChI Key: HXWJKHLDBYORCA-RMRNXIRCSA-N
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Description

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a glycosylation inhibitor with the following synonyms: Benzyl-α-GalNAc, α-D-GalNAc-1→OCH2Ph, Benzyl N-acetyl-α-D-galactosaminide, GalNAc α-O-benzyl, and GalNAc-O-bn. Its empirical formula is C15H21NO6, and it has a molecular weight of 311.33 (anhydrous basis) . This compound plays a crucial role in glycosylation processes.


Molecular Structure Analysis

The molecular structure of this compound comprises a glucopyranose ring with benzyl and acetamido substituents. The benzyl groups protect the hydroxyls, and the acetamido group is attached to the nitrogen. The O-acetyl and O-benzylidene groups are also present . The precise arrangement of these functional groups determines its biological activity.


Chemical Reactions Analysis

As an O-glycosylation inhibitor, this compound interferes with glycosyltransferase enzymes, preventing the incorporation of glucosamine into O-glycans. Additionally, it suppresses mucin biosynthesis and inhibits MUC1 expression in breast cancer cell lines . The compound likely participates in glycosylation reactions and may interact with other biomolecules.


Physical And Chemical Properties Analysis

  • Solubility : Soluble in methanol (10 mg/mL, clear) and water (50 mg/mL, clear, colorless)

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is involved in the synthesis of various complex carbohydrates and glycosides. For instance, it has been used in the synthesis of N-acetyl-3-O-methyllactosamine, a disaccharide derivative, through a series of chemical reactions including deacetalation, benzoylation, and glycosylation (Matta, Vig, & Abbas, 1984).
  • This compound plays a crucial role in the preparation of glycosides and oligosaccharides, which are significant in studying the structure and function of carbohydrates in biological systems (Shaban & Jeanloz, 1971).

Applications in Biochemical Studies

  • It serves as a model compound for the study of selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues. This is vital for understanding the biochemical behavior of carbohydrates in various biological contexts (Dmitrieve, Knirel, & Kochetkov, 1973).
  • The compound is used in the synthesis of disaccharide repeating-units of peptidoglycan, indicating its importance in studying bacterial cell walls and their biochemical properties (Kantoci, Keglević, & Derome, 1987).

Role in Advanced Glycosylation Studies

  • It is instrumental in the synthesis of complex oligosaccharides relevant to bacterial cell-wall, human milk, and blood-group substances. This highlights its role in advanced glycosylation studies, which are crucial in medical research and the development of therapeutic agents (Durette & Meitzner, 1981).

Development of Synthetic Routes

  • The compound aids in the development of synthetic routes for carbohydrates that mimic natural structures, such as the Lewis b blood-group antigenic determinant. This is essential for immunological studies and vaccine development (Rana, Vig, & Matta, 1982).

Mechanism of Action

Target of Action

The primary target of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside, also known as [(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, a process that is essential for the biosynthesis of mucin .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It prevents the enzyme from incorporating glucosamine into O-glycans . This inhibition disrupts the normal function of the enzyme, leading to changes in the biosynthesis of mucin .

Biochemical Pathways

The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar molecules to proteins, a process that is crucial for the function of many proteins. The disruption of this pathway can lead to changes in the structure and function of these proteins .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

The inhibition of glycosyltransferase by this compound leads to the suppression of mucin biosynthesis . This can result in the inhibition of MUC1 expression in certain cancer cell lines, such as the breast cancer cell line MDF-7 . This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer .

Action Environment

For instance, the compound is stored at -20°C to maintain its stability .

properties

IUPAC Name

[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO7/c1-16(26)25-21-23(31-17(2)27)22(28)20(15-29-13-18-9-5-3-6-10-18)32-24(21)30-14-19-11-7-4-8-12-19/h3-12,20-24,28H,13-15H2,1-2H3,(H,25,26)/t20-,21-,22-,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWJKHLDBYORCA-RMRNXIRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 3
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 4
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 5
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside

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